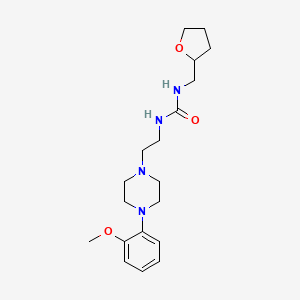
1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C19H30N4O3 and its molecular weight is 362.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A study by Grijalvo, Nuñez, and Eritja (2015) focuses on the synthesis of a related compound, highlighting the procedures and methodologies for creating complex urea derivatives, which could be foundational for synthesizing the chemical . The synthesized compound was characterized by nuclear magnetic resonance (NMR) and mass spectrometry, providing a basis for further chemical investigation (Grijalvo, S., Nuñez, S., & Eritja, R., 2015).
Biological Evaluation and Potential Applications
The analogues of σ receptor ligands, including those similar to the compound , have been studied for their potential use in oncology, specifically as positron emission tomography (PET) radiotracers. A study by Abate et al. (2011) explored novel analogues with reduced lipophilicity for better utility in diagnostic applications, suggesting a role in imaging and therapy (Abate, C. et al., 2011).
Antimicrobial Activities
Bektaş et al. (2007) synthesized new 1,2,4-Triazole derivatives, evaluating their antimicrobial activities. While this study does not directly involve the specific compound, it demonstrates the approach to assessing the biological activity of synthesized chemical compounds, which could be applied to evaluating the antimicrobial potential of "1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea" (Bektaş, H. et al., 2007).
Metabolism Studies
The metabolism of zipeprol, a compound with a somewhat similar structural framework, was examined to understand how similar compounds are metabolized in the body. This research provides insights into the metabolic pathways that could be relevant for the compound , indicating potential areas of pharmacokinetic research (Constantin, M., & Pognat, J., 1978).
Propiedades
IUPAC Name |
1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3/c1-25-18-7-3-2-6-17(18)23-12-10-22(11-13-23)9-8-20-19(24)21-15-16-5-4-14-26-16/h2-3,6-7,16H,4-5,8-15H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVQAWQSPBETSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


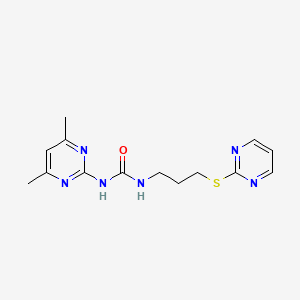
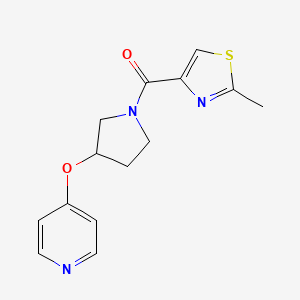

![2-[3-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B2654037.png)
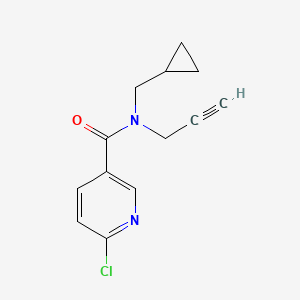

![Ethanol, 2-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B2654044.png)
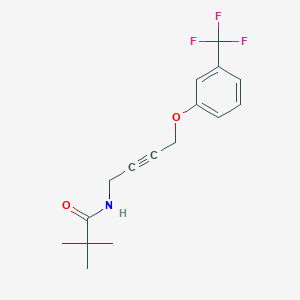
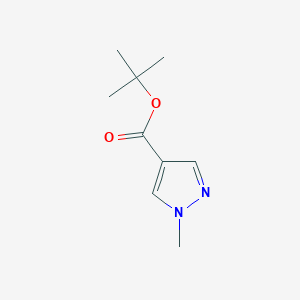
![Ethyl 4-[(2-fluorobenzyl)amino]-2-quinazolinecarboxylate](/img/structure/B2654047.png)
![3-methyl-N-(4-nitrophenyl)-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2654049.png)

